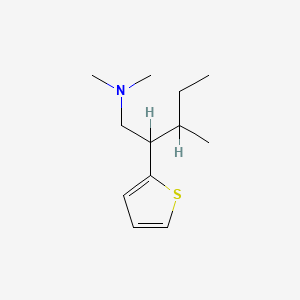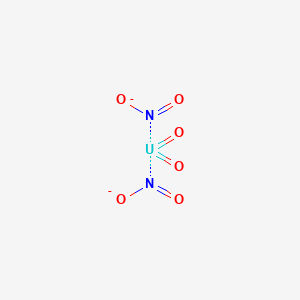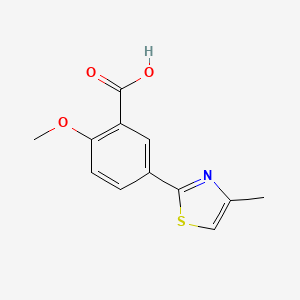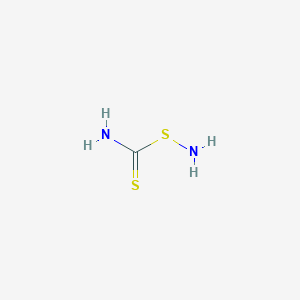
4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide typically involves the reaction of 4-dodecyl-1-piperazineacetic acid hydrazide with 5-nitrofurfuraldehyde. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Nifuroxazide: Salicylic acid (5-nitrofurfurylidene)hydrazide, used as an internal standard in analytical methods.
Uniqueness
4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide is unique due to its specific structure, which combines a piperazine ring with a long dodecyl chain and a nitrofurfurylidene hydrazide moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
CAS No. |
24632-53-9 |
|---|---|
Molecular Formula |
C23H39N5O4 |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-(4-dodecylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H39N5O4/c1-2-3-4-5-6-7-8-9-10-11-14-26-15-17-27(18-16-26)20-22(29)25-24-19-21-12-13-23(32-21)28(30)31/h12-13,19H,2-11,14-18,20H2,1H3,(H,25,29)/b24-19+ |
InChI Key |
CCHBTNJEGCQECM-LYBHJNIJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


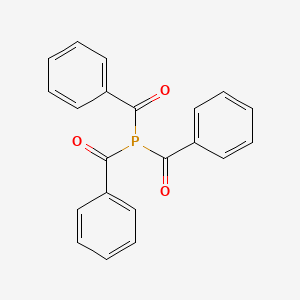
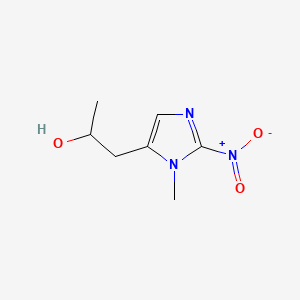
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)

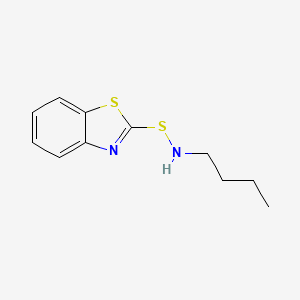

![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)

